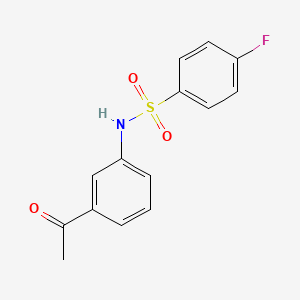

![molecular formula C14H12N4O3S B2986844 N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide CAS No. 868979-27-5](/img/structure/B2986844.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

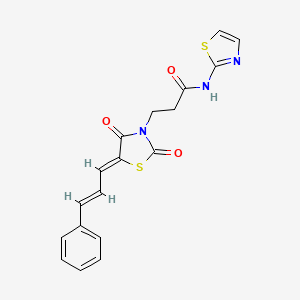

“N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been of interest to medicinal chemists due to their wide range of therapeutic applications .

Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives can be synthesized by the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as an efficient, inexpensive, biodegradable, and green reaction medium and catalyst under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and involve multiple steps. For instance, the mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the yield and melting point can be determined experimentally .Scientific Research Applications

Chemical Synthesis and Material Science Applications

Formation of Benzo[d]imidazo[2,1-b]thiazoles

A study has shown the iron-catalyzed coupling of 2-aminobenzothiazole, aldehydes with nitroalkane in air leading to the unprecedented formation of benzo[d]imidazo[2,1-b]thiazole. This transformation suggests a pathway involving a sequential aza-Henry reaction and intramolecular cyclization, followed by denitration, demonstrating the compound's role in synthesizing complex heterocyclic structures under solvent-free conditions (Balwe & Jeong, 2016).

Catalytic Applications in Organic Synthesis

Imidazol-2-ylidenes, related to the core structure of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide, are efficient catalysts in transesterification involving numerous esters and alcohols. The use of N-heterocyclic carbene (NHC) catalysts in the acylation of alcohols with enol acetates showcases the potential for employing derivatives of the compound in facilitating organic synthesis processes under mild conditions (Grasa, Gueveli, Singh, & Nolan, 2003).

Medicinal Chemistry Applications

Antimicrobial Activity

Schiff bases derived from imino-4-methoxyphenol thiazole, closely related to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial activities. These studies provide insights into the potential use of this compound derivatives as antimicrobial agents, with certain compounds showing moderate activity against bacterial and fungal species (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Immunological Effects

The modulation of the expression of human T trypsinized lymphocytes by the CD2 receptor has been studied with substituted imidazo[2,1-b]thiazoles. This research highlights the potential immunological applications of this compound and its derivatives, with certain structural parameters favoring the regeneration effect on CD2 receptors (Harraga, Nicod, Drouhin, Xicluna, Panouse, Seillès, & Robert, 1994).

Future Directions

Mechanism of Action

Target of Action

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to exhibit broad spectrum pharmacological activities . For instance, they have shown inhibition on VEGFR2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .

Mode of Action

Imidazo[2,1-b]thiazole derivatives have been reported to interact with their targets and cause changes that lead to their pharmacological effects . For example, some derivatives have shown inhibitory effects on VEGFR2, which could potentially lead to the inhibition of angiogenesis .

Biochemical Pathways

Imidazo[2,1-b]thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . For instance, inhibition of VEGFR2 can affect the VEGF signaling pathway, which plays a key role in angiogenesis .

Pharmacokinetics

Thiazole, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of the compound.

Result of Action

Imidazo[2,1-b]thiazole derivatives have been reported to exhibit a range of biological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties, as well as being used as cystic fibrosis transmembrane conductance regulator (cftr)-selective potentiators .

Action Environment

The solubility of thiazole in different solvents suggests that the compound’s action could potentially be influenced by the environment in which it is administered .

Properties

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-13(10-2-1-3-12(8-10)18(20)21)15-5-4-11-9-17-6-7-22-14(17)16-11/h1-3,6-9H,4-5H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJZDOPNUJTJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)

![2-[4-(dimethylamino)phenyl]-7-ethoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2986777.png)

![3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2986780.png)